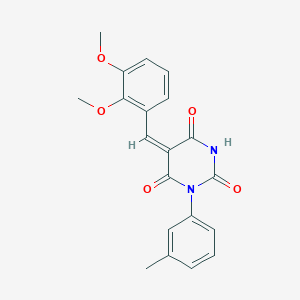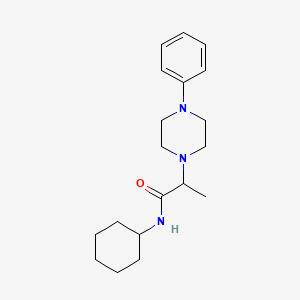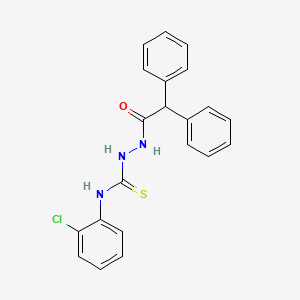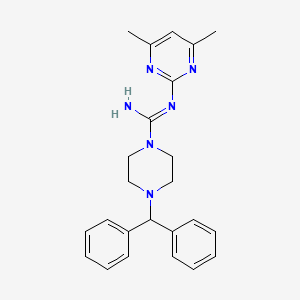![molecular formula C16H14ClN3O B4535934 N-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide](/img/structure/B4535934.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide derivatives involves several steps, including the design and synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. These derivatives exhibit significant herbicidal activity against various weeds, indicating the potential for agricultural applications (Chen Yu et al., 2021).
Molecular Structure Analysis
The molecular structure of derivatives similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide has been extensively studied, with analyses focusing on crystal structures and hydrogen bonding. For instance, the study of supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides provides insights into how molecules are linked by hydrogen bonds, forming chains of edge-fused rings (M. D. de Souza et al., 2005). Such structural analyses are crucial for understanding the chemical and physical properties of these compounds.
Chemical Reactions and Properties
Nicotinamide derivatives participate in various chemical reactions, highlighting their reactivity and potential utility in synthesis and pharmaceutical applications. The synthesis and reactivity of these compounds, including their ability to form complexes with metals and other organic molecules, are of significant interest for developing new materials and drugs (P. Papanikolaou et al., 2006).
Physical Properties Analysis
The physical properties of N-[2-(5-chloro-1H-indol-3-yl)ethyl]nicotinamide and its derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies on nicotinamide and its complexes with parabens have shown that nicotinamide can affect the solubility and permeation of other compounds through biological membranes, indicating its role in modulating physical properties (S. Nicoli et al., 2008).
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, including reactivity, chemical stability, and interaction with biological molecules, are central to their application in medicine and agriculture. For example, nicotinamide's role in DNA repair and its potential as an anti-ulcer agent illustrate the diverse chemical properties that make these compounds valuable in various fields (D. Abdallah, 2010).
Propriétés
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-3-4-15-14(8-13)11(10-20-15)5-7-19-16(21)12-2-1-6-18-9-12/h1-4,6,8-10,20H,5,7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLRYTGKNYYYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Chloro-1H-indol-3-yl)-ethyl]-nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4535853.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(2,6-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4535867.png)


![N-[1-(4-chlorophenyl)propyl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4535875.png)
![ethyl 2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](ethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4535883.png)
![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4535890.png)
![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4535898.png)

![N-(4-fluoro-3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4535908.png)
![5-(difluoromethyl)-3-methyl-1-{[(2-methylbenzyl)thio]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4535912.png)

![2-(methoxymethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4535927.png)
![N-cyclohexyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4535954.png)